Ethyl 3-acetamido-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-acetamido-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetamido-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be constructed through a cyclization reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities.
Scientific Research Applications
Ethyl 3-acetamido-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs with anti-tumor, antibacterial, and anti-viral activities.
Biological Research: The compound is used in studies to understand the mechanisms of action of benzofuran derivatives and their interactions with biological targets.
Pharmaceutical Industry: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in the body. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of tumor cell growth, antibacterial effects, and antiviral activity . The exact pathways and targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-[2-(benzenesulfonyl)acetamido]-1-benzofuran-2-carboxylate: This compound has a similar benzofuran core but with a benzenesulfonyl group, which may impart different biological activities.
Ethyl 5-nitrobenzofuran-2-carboxylate: This compound is a precursor in the synthesis of ethyl 3-acetamido-1-benzofuran-2-carboxylate and has distinct chemical properties due to the presence of the nitro group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
39786-38-4 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-acetamido-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)12-11(14-8(2)15)9-6-4-5-7-10(9)18-12/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
WGIOSLQHYHWVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C |
Origin of Product |
United States |
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